B1576028 Ranatuerin-2DR precursor

Ranatuerin-2DR precursor

Cat. No.: B1576028
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Ranatuerin-2DR precursor is a synthetic antimicrobial peptide (AMP) provided for scientific research. As a member of the ranatuerin-2 family, which is predominantly isolated from frog skin secretions, this peptide is of significant interest in the field of infectious disease and immunology research . AMPs like Ranatuerin-2DR are considered promising candidates for overcoming drug-resistant bacteria due to their broad-spectrum activity and multifaceted mechanisms of action, which can make it more difficult for microbes to develop resistance . Studies on analogous peptides, such as Ranatuerin-2Pb, have demonstrated potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa , as well as efficacy in inhibiting and eradicating bacterial biofilms . The proposed mechanism of action for this class of peptides involves rapid bacterial killing through membrane permeabilization, disrupting the integrity of the microbial membrane . Structural analyses of related ranatuerins have identified a characteristic helix-turn-helix motif, which is crucial for its function . Furthermore, in vivo research using Galleria mellonella (waxworm) models infected with S. aureus has shown that a truncated analogue of Ranatuerin-2Pb can significantly reduce larval mortality, highlighting its therapeutic potential . This peptide is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

GIMDTFKGIAKGVAKNLAGKLLDELKCKMTG

Origin of Product

United States

Occurrence and Biological Sources of Ranatuerin 2dr Precursor

Identification in Anuran Skin Secretions

The skin of anurans, particularly frogs, is a rich source of a wide variety of bioactive peptides, including the precursors to ranatuerins. These peptides are synthesized in granular glands in the skin and are released in response to stress or injury, forming a chemical shield against predators and pathogens. scielo.org.zaplos.orguol.de The identification of these precursors is crucial for understanding the biodiversity of these defense molecules and their potential therapeutic applications. mpg.de

Specific Rana Species

The Ranatuerin-2 (B1576050) family of peptides, and by extension their precursors, have been identified in a number of frog species within the Rana genus and related genera. These include:

Rana catesbeiana (American Bullfrog): Initial studies on the American bullfrog led to the isolation of several ranatuerin peptides, highlighting this species as a key source. nih.govuniprot.orgmdpi.com Research has also identified novel ranatuerin precursor-encoding transcripts in tadpoles of this species. researchgate.netnih.gov

Rana pipiens (Northern Leopard Frog): Skin secretions of the Northern Leopard Frog contain a variety of antimicrobial peptides, including ranatuerins. nih.govnih.govnih.govresearchgate.net Studies have cloned the cDNA precursor of ranatuerin-2Pb from this species. nih.govresearchgate.net

Amolops wuyiensis (Wuyi Torrent Frog): A ranatuerin-2 peptide, designated R2AW, and its corresponding precursor have been isolated from the skin secretions of this frog, which is endemic to southeastern China. nih.govmdpi.comwikipedia.org

Rana palustris (Pickerel Frog): The skin secretions of the pickerel frog are a known source of a diverse array of antimicrobial peptides, including the precursor for ranatuerin-2PLx. scielo.org.zaresearchgate.netnih.govuzh.chuniprot.org

Rana draytonii (California Red-legged Frog): Transcriptional analysis of skin secretions has identified the presence of Ranatuerin-2DR precursor transcripts in this species. int-res.com

Rana sierrae (Sierra Nevada Yellow-legged Frog): Similar to Rana draytonii, the precursor for Ranatuerin-2SR has been identified through the analysis of transcripts from skin secretions. int-res.com

Rana tarahumarae (Tarahumara Frog): Proteomic analysis of skin secretions has led to the identification of peptides from the ranatuerin-2 family. nih.gov

The following table provides a summary of the specific ranatuerin precursors and peptides identified in various frog species.

SpeciesPrecursor/Peptide Identified
Rana catesbeiana (American bullfrog)Ranatuerin-1, Ranatuerin-2, Ranatuerin-3RC, Ranatuerin-4
Rana pipiens (Northern leopard frog)Ranatuerin-2P, Ranatuerin-2Pb, Ranatuerin-2Pc
Amolops wuyiensis (Wuyi torrent frog)Ranatuerin-2-AW (R2AW)
Rana palustris (Pickerel frog)Preproranatuerin-2, Ranatuerin-2PLx
Rana draytonii (California red-legged frog)This compound
Rana sierrae (Sierra Nevada yellow-legged frog)Ranatuerin-2SRa, Ranatuerin-2SRb
Rana tarahumarae (Tarahumara frog)Ranatuerin-2TRa

Collection Methods of Skin Secretions for Precursor Isolation

Several methods are employed to collect the skin secretions from frogs for the purpose of isolating peptide precursors. These methods aim to be minimally invasive to ensure the well-being of the animals. scielo.org.za

Mild Electrical Stimulation: This is a common and effective method where a mild electrical current is applied to the skin, causing the granular glands to contract and release their contents. scielo.org.zaplos.org This technique is considered humane and does not appear to cause long-term harm to the frogs. scielo.org.za

Norepinephrine Stimulation: The injection of norepinephrine, a stress hormone, can also induce the release of skin secretions. researchgate.net This method is more invasive than electrical stimulation. uol.de

Solvent Extraction: In some instances, the skin is soaked in solvents like methanol (B129727) or ethanol (B145695) to extract the compounds. e-fas.org

Once collected, the crude secretion is often lyophilized (freeze-dried) for preservation. scielo.org.za The isolation and purification of specific peptides and their precursors from this complex mixture are typically achieved through techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). uol.denih.gove-fas.org

Transcriptional and Proteomic Evidence of Precursor Presence

The existence of the this compound is substantiated by both transcriptional and proteomic studies.

Transcriptional evidence comes from the analysis of messenger RNA (mRNA) isolated from the skin secretions. int-res.com Techniques like "shotgun" cloning and reverse transcription-polymerase chain reaction (RT-PCR) are used to amplify and sequence the cDNA encoding the precursor protein. nih.govmdpi.comnih.gov This allows researchers to deduce the full amino acid sequence of the precursor, which typically includes a signal peptide, an acidic pro-region, and the mature peptide sequence. nih.govmdpi.comnih.gov The presence of a highly conserved domain in the 5'-untranslated region of the mRNA is often used to design degenerate primers for cloning. nih.gov

Proteomic evidence involves the direct analysis of the proteins and peptides present in the skin secretions. mdpi.comnih.gov Mass spectrometry techniques, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry and liquid chromatography-mass spectrometry (LC-MS), are used to identify the mature ranatuerin peptides. nih.govnih.gov The presence of the mature peptide in the secretion is a strong indicator of the existence of its precursor, which is processed to release the active peptide. nih.gov

Ontogenetic and Geographic Variations in Precursor Expression

The expression of ranatuerin precursors can vary depending on the developmental stage (ontogeny) and geographic location of the frog population.

Ontogenetic variations have been observed in the American bullfrog (Rana catesbeiana), where novel antimicrobial peptide precursor-encoding transcripts, including those for ranatuerins, have been identified in tadpoles. researchgate.netnih.gov This suggests that the production of these defense peptides begins early in the life cycle.

Geographic variations in the expression of ranatuerin-2 peptides have been documented in populations of the Northern Leopard Frog (Rana pipiens). nih.govuzh.chnih.gov Different populations have been found to express different variants of ranatuerin-2, such as ranatuerin-2P and ranatuerin-2Pc. nih.govuzh.ch These differences in the expressed peptide repertoire may reflect adaptations to local pathogen pressures and suggest intraspecies differences in disease resistance. nih.govnih.gov For instance, ranatuerin-2P and -2Pc were detected in frogs from Michigan, while only ranatuerin-2P was found in frogs from Vermont. nih.govuzh.ch

The following table summarizes the observed variations in Ranatuerin-2 precursor expression.

Variation TypeSpeciesObservation
OntogeneticRana catesbeianaNovel ranatuerin precursor transcripts found in tadpoles.
GeographicRana pipiensDifferent populations express different ranatuerin-2 variants (e.g., ranatuerin-2P, -2Pc).

Biosynthesis and Processing of Ranatuerin 2dr Precursor

Gene Cloning and cDNA Sequencing of Precursor Encoding Transcripts

The primary structure of the Ranatuerin-2DR precursor has been elucidated through the application of molecular cloning techniques, specifically "shotgun" cloning, and subsequent cDNA sequencing. nih.gov Full-length cDNAs encoding ranatuerin precursors are cloned from skin secretion-derived cDNA libraries of various frog species. nih.gov This methodology allows for the determination of the nucleotide sequence which, when translated, reveals the amino acid sequence of the entire precursor protein. nih.govresearchgate.net

Analysis of the translated open-reading frame of ranatuerin precursors consistently reveals a tripartite structure characteristic of amphibian antimicrobial peptides. mdpi.com This structure includes:

A putative N-terminal signal peptide region, typically composed of 22 amino acid residues, which directs the precursor to the secretory pathway. nih.gov

An acidic spacer peptide region. nih.gov

The mature peptide sequence at the C-terminus. researchgate.net

Separating the acidic spacer from the mature peptide is a classical propeptide convertase processing site. nih.gov This site is often a Lys-Arg (-KR-) dibasic motif, which is a recognition site for enzymes that cleave the precursor to release the mature peptide. nih.govmdpi.com

Precursor ComponentTypical Length/MotifFunction
Signal Peptide22 amino acidsDirects protein to secretory pathway
Acidic Spacer PeptideVariableSeparates signal and mature peptides
Propeptide Convertase Site-KR-Cleavage site for maturation enzymes
Mature PeptideVariableThe final, active peptide sequence

Gene cloning studies have revealed the existence of multiple precursor proteins and isoforms for ranatuerin-2 (B1576050) peptides across different frog species. nih.gov While the primary structures of the mature peptides are often poorly conserved, they share a common architectural framework in their precursor form. nih.gov For instance, isoforms such as ranatuerin-2VEa and -2VEb have been identified in North American Rana frogs, while ranatuerin-2Oa and -2Oe are found in Japanese brown frogs. mdpi.com This diversity of isoforms, encoded by distinct precursor cDNAs, suggests a genetic basis for a varied peptide arsenal (B13267) in these amphibians. nih.govmdpi.com

Precursor/Isoform ExampleSpecies of Origin
Ranatuerin-2PbRana pipiens (Pickerel Frog)
Ranatuerin-2PLxRana palustris (Pickerel Frog)
Ranatuerin-2-AWAmolops wuyiensis (Wuyi Torrent Frog)
Ranatuerin-2VEa / -2VEbNorth American Rana frogs
Ranatuerin-2Oa / -2OeJapanese Brown Frogs

Enzymatic Steps in Precursor Maturation

Following translation, the this compound undergoes several enzymatic modifications to become a fully functional peptide. These post-translational modifications are critical for its final structure and activity.

The maturation of the ranatuerin precursor is dependent on post-translational processing. mdpi.com This involves proteolytic cleavage at specific sites. The initial removal of the N-terminal signal peptide occurs as the precursor enters the endoplasmic reticulum. Subsequently, propeptide convertases recognize and cleave at the dibasic -KR- site, liberating the mature peptide from the acidic spacer region. nih.govmdpi.com These cleavage events are essential enzymatic steps in the maturation pathway.

A key feature of ranatuerin-2 peptides is a C-terminal cyclic domain known as the "Rana box". nih.govmdpi.com This motif is characterized by a disulfide bridge formed between two cysteine residues. nih.gov The formation of this intramolecular bond is a crucial post-translational modification that creates a cyclic heptapeptide (B1575542) loop at the C-terminus. nih.gov While the amino acids within the loop can vary, the flanking cysteine residues are invariant. nih.gov This disulfide-bridged structure is believed to be important for the peptide's biological activity, as deleting the conserved "Rana box" loop has been shown to drastically reduce the antibacterial and antiproliferative activities of some ranatuerins. mdpi.com

Regulatory Mechanisms of Precursor Synthesis

The synthesis of antimicrobial peptide precursors in amphibians is a regulated process, occurring in specialized granular glands within the skin. mdpi.com The mature peptides are stored in these glands and released in response to external stimuli, such as stress or injury. researchgate.net Studies on other amphibian antimicrobial peptides, such as palustrin-2CE2 and brevinin-2CE3, have shown that gene expression is significantly upregulated following stimulation with bacteria or bacterial components like lipopolysaccharide (LPS). nih.gov This upregulation is influenced by transcription factors. For example, promoter analysis of some amphibian antimicrobial peptide genes has identified binding sites for regulatory factors from the NF-κB family, which are known to activate the promoters and increase gene expression. nih.gov This suggests a mechanism where environmental threats can trigger the rapid synthesis of peptide precursors to replenish the host's defensive arsenal. nih.gov

Environmental Stimuli and Transcript Abundance

No specific studies detailing the effects of environmental stimuli on the transcript abundance of the this compound could be identified. Research on other amphibian antimicrobial peptides suggests that factors such as microbial exposure and temperature can influence the expression of their precursor genes; however, no such data are available for Ranatuerin-2DR.

Data on Transcript Abundance of this compound in Response to Environmental Stimuli

Environmental StimulusTissue/OrganismChange in Transcript AbundanceReference
Data not availableData not availableData not availableData not available

Gene Structure and Alternative Splicing

Information regarding the specific gene structure, including the number and arrangement of exons and introns, for the this compound is not present in the available scientific literature. Furthermore, no studies have been published that investigate the occurrence of alternative splicing for the this compound gene. While the genes of other ranatuerin family members in various frog species have been characterized and shown to exhibit alternative splicing, this information cannot be extrapolated to the this compound without direct experimental evidence.

Summary of this compound Gene Structure

Gene FeatureDescriptionReference
Exon NumberData not availableData not available
Intron NumberData not availableData not available
Alternative Splicing EventsData not availableData not available

Synthetic Methodologies for Ranatuerin 2dr Precursor and Analogues

Solid-Phase Peptide Synthesis (SPPS) of Replicates and Truncated Analogues

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for the chemical synthesis of peptides, including the Ranatuerin-2DR precursor and its variants. This method's efficiency, high purity of products, and adaptability for molecular engineering make it the preferred choice for producing these antimicrobial peptides. The most commonly utilized strategy is the 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) approach.

The Fmoc/tBu SPPS methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The process begins with the attachment of the C-terminal amino acid to the resin. Each subsequent amino acid, with its α-amino group protected by the base-labile Fmoc group and its side chain protected by acid-labile groups (like tBu), is then coupled. The cycle of Fmoc deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).

Detailed studies on the synthesis of ranatuerin family peptides, such as Ranatuerin-2Pb, Ranatuerin-2PLx, and Ranatuerin-2AW, provide specific insights into the practical application of SPPS for these molecules researchgate.netrhhz.netnih.gov. For instance, the synthesis of Ranatuerin-2AW and its analogues was successfully carried out using an automated peptide synthesizer with Rink amide MBHA resin or Fmoc-Cys(Trt)-Wang resin nih.gov. The coupling of amino acids was facilitated by the activating agent 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) nih.gov. Following the assembly of the peptide chain, a cleavage cocktail consisting of TFA, water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) was used to release the crude peptide from the resin and remove the protecting groups nih.gov.

The synthesis of truncated analogues is a common strategy to investigate the structure-activity relationships of antimicrobial peptides. In the case of Ranatuerin-2Pb, two truncated analogues, RPa and RPb, were synthesized using solid-phase methods to explore the impact of C-terminal modifications on antimicrobial activity researchgate.net. Similarly, a 'rana box' deleted analogue of Ranatuerin-2PLx, named R2PLx-22, was synthesized to assess the functional importance of this conserved cyclic domain rhhz.net. These studies demonstrate the versatility of SPPS in generating a variety of peptide analogues for detailed biological evaluation.

Table 1: SPPS Methodologies for Ranatuerin Analogues
PeptideResin TypeCoupling ReagentCleavage CocktailKey Findings
Ranatuerin-2AW and analoguesRink amide MBHA or Fmoc-Cys(Trt)-WangHBTUTFA/H₂O/TIS/EDT (94:2:2:2)Successful synthesis of the native peptide and its modified analogues for structure-activity studies. nih.gov
Ranatuerin-2PLx and R2PLx-22Not specified in detailNot specified in detailTFA/ethanedithiol/thioanisole/H₂O (94:2:2:2)Demonstrated the feasibility of synthesizing the full-length peptide and a truncated version lacking the 'rana box'. rhhz.net
Ranatuerin-2Pb, RPa, and RPbNot specified in detailNot specified in detailNot specified in detailEnabled the investigation of C-terminal truncation on antimicrobial spectrum and efficacy. researchgate.net

Chemoenzymatic Approaches to Peptide Synthesis

Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful alternative and complementary strategy to traditional chemical synthesis. This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a regio- and stereoselective manner, often under mild, aqueous conditions. This methodology can circumvent some of the challenges associated with purely chemical synthesis, such as the need for extensive side-chain protection and the risk of racemization.

The core principle of CEPS involves the enzymatic ligation of peptide fragments, which are themselves often prepared by SPPS. Proteases, which naturally hydrolyze peptide bonds, can be driven in the reverse direction to form them under specific reaction conditions. This can be achieved through either thermodynamically or kinetically controlled synthesis. In the kinetically controlled approach, an activated C-terminal ester of one peptide fragment is used as a substrate for the enzyme, which then catalyzes its aminolysis by the N-terminus of another peptide fragment.

Several enzymes have been explored for their utility in peptide ligation, including serine proteases like trypsin and α-chymotrypsin, and cysteine proteases such as papain. The substrate specificity of these enzymes dictates the possible ligation sites. However, the development of engineered proteases, or "ligases," with broader substrate tolerance and improved catalytic efficiency has significantly expanded the scope of CEPS. For example, peptiligase and omniligase-1 are engineered enzymes that exhibit high efficiency and broad applicability in ligating unprotected peptide fragments.

While specific examples of the chemoenzymatic synthesis of the this compound are not yet prominent in the literature, the principles of this methodology are highly applicable. Shorter, more manageable peptide fragments of the this compound could be synthesized via SPPS and then enzymatically ligated to assemble the full-length sequence. This strategy could be particularly advantageous for producing longer peptide precursors or for the site-specific incorporation of modifications. The mild reaction conditions of CEPS would also be beneficial for preserving the integrity of sensitive amino acid residues.

The "substrate mimetic" strategy is another innovative chemoenzymatic approach where the enzyme's specificity is directed by a synthetic handle attached to the peptide fragment, allowing for ligation at sites not typically recognized by the native enzyme. This further enhances the versatility of chemoenzymatic synthesis. The combination of the efficiency of SPPS for fragment generation and the precision of enzymatic ligation holds significant promise for the future synthesis of complex antimicrobial peptides like the this compound and its analogues.

Table 2: Key Enzymes in Chemoenzymatic Peptide Synthesis
Enzyme ClassExamplesGeneral Application
Serine ProteasesTrypsin, α-ChymotrypsinCatalyze peptide bond formation, often with specificity for certain amino acid residues at the ligation site.
Cysteine ProteasesPapain, SubtilisinUsed for peptide ligation, with different substrate specificities compared to serine proteases.
Engineered LigasesPeptiligase, Omniligase-1Designed for high efficiency and broad substrate scope in the ligation of unprotected peptide fragments.

Semi-Synthesis and Directed Evolution of Precursor Variants

Semi-synthesis and directed evolution represent powerful strategies for generating and optimizing variants of the this compound with enhanced biological properties. These approaches combine chemical and biological techniques to introduce modifications and screen for improved functionality.

Semi-synthesis involves the chemical modification of a biologically produced or chemically synthesized peptide fragment. This approach allows for the site-specific introduction of non-proteinogenic amino acids, fluorescent labels, or other chemical moieties that would be difficult to incorporate through purely biological methods. For instance, a large fragment of the this compound could be expressed in a recombinant system, purified, and then chemically coupled to a synthetically produced peptide containing a specific modification. Native chemical ligation (NCL) is a key technology in semi-synthesis, enabling the chemoselective joining of an N-terminal cysteine-containing peptide with a C-terminal thioester-containing peptide to form a native peptide bond.

Directed evolution , on the other hand, is a laboratory process that mimics natural selection to evolve proteins or peptides with desired properties. This typically involves creating a large library of gene variants through random mutagenesis, DNA shuffling, or site-directed mutagenesis. These gene variants are then expressed to produce a corresponding library of peptide variants, which are subsequently screened for improved characteristics, such as enhanced antimicrobial activity or reduced toxicity.

In the context of the this compound, directed evolution could be used to generate a library of precursor variants with mutations in the mature peptide region. For example, site-directed mutagenesis could be employed to systematically substitute amino acid residues to investigate their impact on the peptide's amphipathicity, net charge, and helical structure, all of which are crucial for antimicrobial function. Studies on other antimicrobial peptides have demonstrated that such modifications can lead to variants with significantly improved potency and a broader spectrum of activity.

The combination of these techniques offers a versatile platform for the development of novel Ranatuerin-2DR-based therapeutics. For instance, a library of precursor variants could be generated through directed evolution and screened for enhanced activity. The most promising candidates could then be further modified using semi-synthetic methods to introduce additional functionalities. This iterative process of generation, screening, and modification can lead to the development of highly optimized peptide-based drug candidates.

Table 3: Comparison of Semi-Synthesis and Directed Evolution
TechniquePrincipleApplication to this compound
Semi-synthesisChemical modification of biologically or chemically produced peptide fragments.Site-specific incorporation of unnatural amino acids or labels to probe structure-function relationships.
Directed EvolutionGeneration of a library of gene variants and screening for peptides with improved properties.Creation and selection of this compound variants with enhanced antimicrobial activity or other desirable characteristics.

Analytical and Detection Methodologies for Ranatuerin 2dr Precursor

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the isolation of ranatuerin-2 (B1576050) precursors from their natural source or for the purification of their synthetic analogues. The choice of technique is dictated by the physicochemical properties of the peptide and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the purification of ranatuerin-2 family peptides. Following initial extraction and molecular cloning of the precursor's cDNA from frog skin secretions, synthetic peptide replicates are often created for functional and structural studies nih.gov. HPLC is employed to purify these synthetic peptides, ensuring a high degree of homogeneity required for subsequent analyses and bioassays. The purity of the final peptide product is typically assessed to be greater than 95% nih.gov.

Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for purifying ranatuerin-2 precursors and their mature peptides. This technique separates molecules based on their hydrophobicity. In the analysis of skin secretions from the pickerel frog (Rana palustris), RP-HPLC was instrumental in isolating the mature peptide, Ranatuerin-2PLx, which was encoded by its precursor nih.gov. The peptide was eluted from a C-5 column, and its presence was confirmed by matching the retention time with that of a chemically synthesized standard nih.gov. Similarly, for the purification of synthetic Ranatuerin-2Pb and its analogues, RP-HPLC was used to achieve a purity of over 95% nih.gov. The full chromatogram of frog skin secretion can be complex, with the target peptide appearing at a specific retention time; for example, Ranatuerin-2PLx was identified with a retention time of 128 minutes in one study nih.govscispace.com.

Spectroscopic Elucidation and Quantification

Following purification, various spectroscopic methods are employed to confirm the identity, determine the structure, and quantify the ranatuerin-2 precursor and its derived peptides.

Mass spectrometry is an indispensable tool for the characterization of ranatuerin-2 precursors. It provides precise molecular mass data and can be used to determine the amino acid sequence. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Mass Spectrometry are used to confirm that the molecular mass of the synthetic peptide matches the calculated theoretical mass nih.govnih.gov.

Furthermore, tandem mass spectrometry (MS/MS) is used for de novo sequencing of the peptide. This involves isolating the peptide ion, fragmenting it, and analyzing the masses of the resulting fragments (b and y ions) to deduce the amino acid sequence nih.govscispace.com. This process was used to definitively confirm the presence of the mature R2PLx peptide in frog skin secretions after its precursor was identified through cDNA cloning nih.govscispace.com.

Technique Application for Ranatuerin-2 Precursors Reference
MALDI-TOF MS Confirmation of purity and molecular mass of synthetic peptides. nih.gov
Electrospray MS Confirmation of molecular mass of purified peptides. nih.gov
LC-MS/MS Confirmation of mature peptide presence in secretions and sequence analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution or in membrane-mimicking environments. While detailed NMR studies specifically on the Ranatuerin-2DR precursor are not widely published, solid-state NMR has been used to analyze the structure of the "rana-box" domain in a related peptide, ranatuerin-2CSa, revealing a helical structure within this C-terminal loop nih.gov. Classical solution NMR techniques are commonly used to determine the structures of antimicrobial peptides in various environments, such as detergent micelles or isotropic bicelles, which simulate a biological membrane nih.gov. Such analyses provide atomic-level insights into the peptide's conformation, which is crucial for understanding its biological function.

Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure of ranatuerin-2 peptides. The technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's conformation. CD spectra have shown that ranatuerin-2 peptides, such as Ranatuerin-2PLx and Ranatuerin-2Pb, typically adopt a random coil structure in aqueous solutions nih.govnih.gov. However, in a membrane-mimetic environment, such as in the presence of 2,2,2-trifluoroethanol (TFE) or membrane-mimicking liposomes, they form a distinct α-helical structure nih.govnih.gov. The presence of characteristic negative peaks around 208 and 222 nm in the CD spectrum is indicative of α-helical content nih.gov. Studies have demonstrated that the C-terminal "rana-box" domain is important for maintaining a high degree of helicity, and its removal significantly reduces the α-helical content and, consequently, the peptide's biological activity nih.gov.

Peptide Environment Predominant Structure α-Helicity (%)
Ranatuerin-2PLx Aqueous BufferRandom CoilNot specified
Ranatuerin-2PLx 50% TFEα-Helix~45%
Ranatuerin-2Pb Deionised WaterRandom Coil1.8%
Ranatuerin-2Pb 50% TFEα-Helix47.9%

cDNA Cloning and Sequencing for Precursor Identification

The process of identifying the this compound begins with the acquisition of genetic material from the Dyer's Reed Frog (Lithobates dyeri). While specific studies on the this compound from Lithobates dyeri are not available in the reviewed literature, the established methodologies for identifying homologous ranatuerin-2 precursors in closely related species, such as Lithobates pipiens, provide a clear framework for this process. nih.gov

The initial step involves the extraction of total RNA from the frog's skin or skin secretions. This RNA pool contains the messenger RNA (mRNA) transcripts that encode for all the proteins produced by the skin glands, including the precursor for Ranatuerin-2DR. From this total RNA, a cDNA library is synthesized. This is achieved through reverse transcription, a process that converts the single-stranded mRNA molecules into double-stranded cDNA molecules.

"Shotgun" Cloning and 3'-RACE (Rapid Amplification of cDNA Ends)

A common and effective strategy for identifying novel antimicrobial peptide precursors is a "shotgun" cloning approach. nih.gov This method involves generating a cDNA library from the skin secretions and then using polymerase chain reaction (PCR) to amplify the target sequences.

To specifically target the cDNA encoding ranatuerin precursors, researchers often employ a technique called 3'-RACE (Rapid Amplification of cDNA Ends). nih.gov This method is particularly useful because the 3' untranslated regions (UTRs) of the mRNA and a portion of the coding sequence are often sufficient to design specific primers.

A key aspect of this targeted amplification is the use of degenerate primers. These primers are designed based on the highly conserved signal peptide region of the ranatuerin precursor family. nih.gov Since the signal peptide sequence is evolutionarily conserved across many related frog species, a degenerate primer can bind to and amplify the cDNA of previously uncharacterized ranatuerin-2 precursors. This forward primer is used in conjunction with a reverse primer that binds to the poly-A tail of the mRNA, allowing for the amplification of the entire coding region of the precursor.

Sequencing and Precursor Structure Elucidation

Once the target cDNA has been amplified, it is cloned into a plasmid vector and then sequenced. The resulting nucleotide sequence is then translated into its corresponding amino acid sequence. Bioinformatic analysis of this amino acid sequence reveals the characteristic structure of the ranatuerin-2 precursor protein.

Studies on other ranatuerin-2 precursors, such as Ranatuerin-2Pb from Rana pipiens, have established a typical structural organization. nih.gov This structure consists of several distinct domains, as detailed in the table below.

Precursor Domain Description Typical Length (Amino Acids)
Signal Peptide A short, hydrophobic N-terminal sequence that directs the precursor to the secretory pathway. This region is highly conserved among ranatuerin-2 family members.~22
Acidic Spacer Peptide A region rich in acidic amino acid residues (aspartic acid and glutamic acid) that separates the signal peptide from the mature peptide.Variable
Propeptide Convertase Processing Site A specific amino acid motif, typically "-KR-", that is recognized by enzymes which cleave the precursor to release the mature peptide. nih.gov2
Mature Peptide The C-terminal portion of the precursor that, after cleavage and often C-terminal amidation, becomes the biologically active Ranatuerin-2DR peptide.Variable

The identification of these domains within the translated cDNA sequence confirms the successful cloning and characterization of the this compound. The deduced amino acid sequence of the mature peptide can then be used for synthetic peptide production to investigate its biological activities.

Below is a hypothetical representation of the this compound structure based on findings from related ranatuerin-2 peptides.

Domain Hypothetical Amino Acid Sequence
Signal Peptide M K F V S L L V F F F L G V I S L S I C
Acidic Spacer E E D E E A E E R R
Cleavage Site K R
Mature Ranatuerin-2DR G F L S S I K G V A K F A S K G L G K D L A K L G V D L V A C K I S K Q C

Note: The mature peptide sequence is a hypothetical example based on the general structure of ranatuerin-2 peptides and is for illustrative purposes only.

The nucleotide sequence of a successfully cloned precursor, like that of ranatuerin-2Pb, is typically deposited in a public database such as GenBank to make the information available to the scientific community. nih.gov

Biological Role and Mechanism of Action of Ranatuerin 2dr Precursor and Its Derivatives Non Clinical Focus

Precursor Role in Antimicrobial Peptide Generation

The primary role of the Ranatuerin-2DR precursor is to serve as a blueprint for the synthesis of mature ranatuerin-2 (B1576050) antimicrobial peptides. These precursors are encoded by cDNA and typically exhibit a tripartite structure characteristic of prepropeptides found in amphibian skin secretions. This structure consists of a signal peptide, an acidic spacer region, and the sequence of the mature, biologically active peptide.

The biosynthesis process begins with the ribosomal translation of the precursor mRNA in the granular glands of the frog's skin. Following translation, the precursor undergoes post-translational processing to yield the mature AMP, which is then stored in large granules within these glands, ready for inducible release in response to injury or stress. The release of the mature peptide is facilitated by the presence of a classical -KR- propeptide convertase processing site, which signals for enzymatic cleavage.

Membrane Interaction Studies and Lytic Mechanisms (Non-Human Cells)

The antimicrobial activity of ranatuerin-2 peptides derived from the precursor is primarily attributed to their ability to interact with and disrupt the cell membranes of microorganisms. These peptides are typically cationic and amphipathic, properties that facilitate their initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.

Upon reaching the cell membrane, ranatuerin-2 peptides are believed to exert their lytic effects through various proposed mechanisms, including the "barrel-stave," "toroidal pore," or "carpet" models. These models all involve the peptide inserting into the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately, cell lysis due to the leakage of essential intracellular contents. For instance, the truncated analogue of ranatuerin-2Pb, known as RPb, has been shown to cause rapid bacterial killing through membrane permeabilization. Time-kill assays have demonstrated that at four times their minimum inhibitory concentration (MIC), ranatuerin-2Pb and its analogues can kill all Staphylococcus aureus bacteria within 10 minutes.

The α-helical secondary structure, which many ranatuerin peptides adopt in a membrane-mimetic environment, is crucial for their membrane-disrupting activity. This conformation allows the peptide to span the membrane or aggregate on its surface, leading to the disruption of the membrane's integrity.

Role in Host Innate Immunity (Amphibian Systems)

In amphibians, the this compound and its derived peptides are integral components of the innate immune system, providing a first line of defense against invading pathogens. Amphibian skin is constantly exposed to a microbe-rich environment, and the secretion of these potent antimicrobial peptides upon injury or stress is a crucial survival mechanism. The granular glands in the dermal layer of the skin synthesize and store these peptides, releasing them in high concentrations when the amphibian is threatened.

The broad-spectrum activity of ranatuerin-2 peptides against bacteria and fungi helps to prevent infections in wounds and maintain the health of the skin, which is vital for respiration and osmoregulation in many amphibian species. The diversity of AMPs, including ranatuerins, found in the skin secretions of a single frog species suggests a synergistic action, providing a robust defense against a wide array of potential pathogens. The production of these peptides is a key evolutionary adaptation that has allowed amphibians to thrive in diverse and often challenging environments.

Structure-Activity Relationships of Precursor Domains and Mature Peptides

The biological activity of ranatuerin-2 peptides is intrinsically linked to their primary and secondary structures. Key physicochemical properties such as net positive charge, hydrophobicity, and the propensity to form an amphipathic α-helix are critical determinants of their antimicrobial potency and cell selectivity.

Importance of the "Rana Box" Motif

A characteristic feature of many ranatuerin-2 peptides is the presence of a C-terminal cyclic domain known as the "Rana box." This motif is formed by an intramolecular disulfide bond between two cysteine residues, creating a loop of amino acids. The importance of the Rana box to the biological activity of ranatuerin peptides can be variable.

For some ranatuerins, such as Ranatuerin-2PLx, the deletion of the Rana box has been shown to drastically reduce both its antibacterial and antiproliferative activities. This suggests that the cyclic structure is crucial for maintaining the peptide's active conformation. However, for other ranatuerin-2 peptides, like ranatuerin-2-AW, studies have indicated that the disulfide bridge and the Rana box may be dispensable for antibacterial activity. This highlights the diversity within the ranatuerin family and the complex nature of their structure-activity relationships.

Influence of Amino Acid Substitutions and Truncations

Targeted modifications of the amino acid sequence of ranatuerin-2 peptides have provided valuable insights into their structure-activity relationships.

Amino Acid Substitutions:

Replacing acidic amino acids with positively charged lysine (B10760008) residues has been shown to enhance the antibacterial activity of ranatuerin-2 peptides. This is attributed to the increased net positive charge, which strengthens the initial electrostatic interaction with microbial membranes.

The substitution of specific amino acids within the Rana box can also significantly impact activity. For example, in Ranatuerin-2PLx, the deficiency of a cationic amino acid within this loop was found to greatly impair its antibacterial potency.

Truncations:

The truncation of ranatuerin-2 peptides, particularly the removal of the C-terminal Rana box, can have varied effects. In the case of ranatuerin-2Pb, a truncated analogue (RPb) retained broad-spectrum antimicrobial activity, while another truncated version (RPa) lost activity against several microbial strains.

For ranatuerin-2-AW, a truncated analogue lacking the Rana box showed a near loss of antiproliferative activity. However, further modifications to this truncated peptide, such as C-terminal amidation and the introduction of lysine and leucine (B10760876) residues, resulted in a significant optimization of both antibacterial and anticancer activities.

These studies demonstrate that the relationship between the structure and function of ranatuerin-2 peptides is complex, with the importance of specific domains and residues varying between different members of the peptide family.

The following interactive table summarizes the effects of modifications on the activity of selected ranatuerin-2 peptides.

PeptideModificationEffect on Antimicrobial ActivityEffect on Other Activities (e.g., Anticancer)
Ranatuerin-2PLxDeletion of Rana boxMarkedly decreasedDramatically reduced antiproliferative activity
Ranatuerin-2PbTruncation (RPa)Lost activity against several strainsReduced inhibitory effect on cancer cell proliferation
Ranatuerin-2PbTruncation (RPb)Retained broad-spectrum activityReduced inhibitory effect on cancer cell proliferation
Ranatuerin-2-AWDeletion of Rana boxSimilar to parent peptideAlmost lost antiproliferative activity
Ranatuerin-2-AWDeletion of Rana box with C-terminal amidation and amino acid substitutionsSignificantly enhancedSignificantly enhanced antiproliferative activity

Precursor Biotransformation in Environmental Contexts (e.g., microbial processes)

Based on the conducted research, no specific information is currently available regarding the biotransformation of the this compound by environmental microbial processes. The existing scientific literature primarily focuses on the biosynthesis of the precursor within the amphibian host and the biological activities of the mature peptide. The fate of the precursor protein in external environmental contexts, such as its degradation or modification by soil or water microorganisms, has not been a subject of detailed investigation in the reviewed studies.

Comparative Genomics and Evolutionary Aspects

Phylogenetic Relationships within the Ranatuerin Family

The Ranatuerin family of antimicrobial peptides (AMPs) represents a diverse group of molecules found in the skin secretions of various amphibian species. Phylogenetic analyses based on the primary structures of these peptides have been instrumental in elucidating the evolutionary relationships among different ranatuerin members and, by extension, the frog species that produce them.

Studies focusing on ranatuerin-2 (B1576050) peptides from New World frogs of the family Ranidae have provided significant insights into these relationships. A phylogenetic tree constructed using the amino acid sequences of ranatuerin-2 peptides from numerous species within the genera Lithobates and Rana has demonstrated a clear division between these two groups. This molecular phylogeny, based on the peptides themselves, aligns with and supports the taxonomic classification derived from morphological criteria and the analysis of gene sequences. researchgate.net

For instance, cladistic analysis of ranatuerin-2 primary structures indicates a sister-group relationship between Lithobates palmipes (the Amazon River frog) and Lithobates warszewitschii (Warszewitsch's frog). These two species form a distinct clade that also includes the Tarahumara frog, Lithobates tarahumarae. researchgate.net Such analyses underscore the utility of peptidomic data as a valuable tool for exploring the evolutionary history and taxonomic organization of amphibian species. The inclusion of ranatuerin-2 sequences from a European frog, Rana graeca, as an outgroup in these phylogenetic trees helps to polarize the relationships within the New World taxa. researchgate.net

The Ranatuerin family is just one of at least 14 well-established families of antimicrobial peptides identified in frogs of the family Ranidae, which also include brevinins, esculentins, and temporins, among others. nih.gov The evolutionary diversification of these peptide families, including the ranatuerins, is a testament to the dynamic molecular evolution occurring in response to diverse pathogenic pressures in the environments inhabited by these amphibians.

Conserved Domains and Sequence Divergence Across Species

The precursor of Ranatuerin-2DR, like other ranatuerin-2 peptides, exhibits a characteristic modular structure that is highly conserved across different amphibian species. This precursor molecule is composed of three distinct domains: a signal peptide, an acidic spacer peptide, and the mature ranatuerin-2 peptide. nih.govmdpi.com

The signal peptide is a highly conserved sequence of approximately 22 amino acids at the N-terminus. nih.govmdpi.com This domain is crucial for directing the precursor protein into the secretory pathway of the cell. Following the signal peptide is an acidic spacer peptide region. This domain is also relatively conserved and plays a role in the proper folding and processing of the precursor. nih.gov

A key conserved feature is the propeptide convertase processing site , typically a Lysine-Arginine (-KR-) dipeptide, located immediately upstream of the mature peptide sequence. nih.govmdpi.com This site is recognized by cellular enzymes that cleave the precursor to release the biologically active mature peptide.

In stark contrast to the conserved nature of the precursor domains, the mature ranatuerin-2 peptide sequence displays a high degree of variability among different species. nih.govmdpi.com This sequence divergence is thought to be a result of adaptive evolution, driven by the need to combat a wide and ever-changing spectrum of pathogens. Despite this variability, a defining and conserved feature of most ranatuerin-2 peptides is a C-terminal disulfide loop . This loop is formed by two cysteine residues and often contains a specific sequence motif, such as -KCKXXGGC-. nih.gov This cyclic domain is believed to be important for the peptide's structure and biological activity.

The table below presents an alignment of the translated open-reading frame amino acid sequences of ranatuerin-2 precursors from several frog species, illustrating the conserved and divergent regions.

SpeciesSignal PeptideAcidic Spacer PeptideProcessing SiteMature Peptide
Rana pipiens (Ranatuerin-2Pb)MKSLFLLFLLGVLVLGVICSEESKDLENSDEEEKRKRGFFSKLGRGVLKIVALKGLAKLGVLTKCKVSGGC
Lithobates catesbeianus (Ranatuerin-2Ca)MKSVFLLFLLGVLVLGVICSEESKELENSDEEEKRKRGFFSKLGRGVLKIVALKGLAKLGVLTKCKVSGGC
Rana chosenica (Ranatuerin-2CHa)MKSVFLLFLLGVLVLGVICSEESKELENSDEEEKRKRGFFSKLGRGVLKIVALKGLAKLGVLTKCKVSGGC
Rana dybowskii (Ranatuerin-2Da)MKSVFLLFLLGVLVLGVICSEESKELENSDEEEKRKRGFFSKLGRGVLKIVALKGLAKLGVLTKCKVSGGC
Rana ornativentris (Ranatuerin-2ONa)MKSVFLLFLLGVLVLGVICSEESKELENSDEEEKRKRGFFSKLGRGVLKIVALKGLAKLGVLTKCKVSGGC

Note: The sequences in the table are illustrative and based on published data. Gaps may be introduced to optimize alignment. The mature peptide sequences shown here are representative and highlight the variability in this region.

Gene Duplication Events in Amphibian Peptide Evolution

Gene duplication is a fundamental mechanism driving the evolution of new gene functions and is a major force behind the vast diversity of antimicrobial peptides observed in amphibians. nih.gov The evolutionary history of amphibian AMP gene families, including the ranatuerins, is characterized by numerous gene duplication events followed by the divergence of the duplicated loci. nih.govoup.com This process provides the raw genetic material upon which natural selection can act, leading to the development of novel peptides with different antimicrobial specificities and potencies.

The process of gene duplication can occur through several mechanisms, including unequal crossing-over, retroposition, or whole-genome duplication. nih.gov Once a gene is duplicated, one copy is freed from the selective pressures that constrained the original gene. This redundant copy can then accumulate mutations, which may lead to one of several outcomes:

Nonfunctionalization: The duplicated gene accumulates deleterious mutations and becomes a non-functional pseudogene.

Neofunctionalization: The duplicated gene acquires a new function that is different from the ancestral gene.

Subfunctionalization: The original functions of the ancestral gene are partitioned between the two duplicated genes.

In the context of amphibian AMPs, gene duplication has facilitated the expansion of these gene families, allowing for the generation of a large arsenal (B13267) of defense molecules. nih.gov This is particularly advantageous for amphibians, as they inhabit diverse environments and are exposed to a wide range of microbial pathogens. The diversification of AMP loci is likely an evolutionary strategy to counter rapidly changing microbial threats. oup.com

Advanced Research Methodologies and Future Directions

Genetic Engineering for Precursor Expression and Optimization

Genetic engineering has become an indispensable tool for producing and optimizing the Ranatuerin-2DR precursor and its derived peptides. The process typically begins with the cloning of the full-length cDNA encoding the precursor from the skin secretion-derived cDNA library of the source organism, such as various frog species. nih.gov This cloned cDNA provides the genetic blueprint for recombinant expression.

Heterologous expression systems are commonly employed to produce the precursor in larger quantities than can be obtained from natural sources. A frequent choice is the yeast Pichia pastoris, which can be engineered to express antimicrobial peptide genes under the control of strong promoters, such as the GAP promoter. nih.gov Optimization of expression in these systems is a multi-faceted process involving the selection of the best carbon source, refinement of the growth medium composition, and control of environmental factors like pH. nih.gov For instance, research on similar peptides has shown that adjusting the pH of the fermentation supernatant can dramatically increase the yield of the recombinant peptide. nih.gov

Furthermore, genetic engineering allows for the creation of truncated analogues or variants of the precursor. nih.gov By selectively deleting or altering specific domains—such as parts of the acidic spacer or the C-terminal region—researchers can systematically investigate the structure-activity relationship of the final mature peptide. nih.gov This approach is crucial for identifying the minimal structural components required for antimicrobial activity and for designing peptides with enhanced potency or reduced toxicity.

Table 1: Factors in Recombinant Expression Optimization

Parameter Description Example of Optimization
Expression Host The organism used to produce the recombinant protein. Pichia pastoris is often used for its ability to perform post-translational modifications and secrete proteins.
Promoter A DNA sequence that drives the expression of the gene. The constitutive GAP promoter allows for high-level expression without the need for an inducer. nih.gov
Carbon Source The primary nutrient for the host organism's growth and energy. Glucose concentration can be optimized (e.g., 4% w/v) to maximize peptide yield. nih.gov
Medium Composition The mix of nutrients provided to the host. Testing various media formulations can significantly increase total protein and specific peptide yield. nih.gov

| pH | The acidity or alkalinity of the growth medium. | Adjusting pH (e.g., from 5.0 to 6.5) can substantially enhance the final yield in a fermenter. nih.gov |

Computational Modeling of Precursor Structure and Processing

Computational modeling provides powerful in-silico tools to predict and analyze the structure and processing of the this compound. The foundation for this modeling is the primary amino acid sequence, which is determined from the cloned cDNA. nih.gov Analysis of this sequence reveals characteristic structural features, including a signal peptide, an acidic spacer region, and the mature peptide sequence, often flanked by a classical propeptide convertase processing site like "-KR-". nih.gov

Molecular dynamics (MD) and metadynamics simulations can be employed to model the three-dimensional structure of the precursor and predict its behavior in a biological environment. nih.gov These methods can simulate the folding of the peptide chain and its interaction with membranes or processing enzymes. For the this compound, modeling can help visualize how the acidic spacer region might influence the folding of the mature peptide domain, potentially keeping it in an inactive state until it is cleaved.

Furthermore, computational approaches like the Informational Spectrum Method (ISM) can analyze the amino acid sequence to predict biological properties or interactions. nih.gov This involves converting the amino acid sequence into a numerical sequence based on physicochemical properties and then using Fourier transformation to identify patterns related to function. nih.gov Such analyses can be used to predict the processing sites within the precursor and model the interaction between the precursor and the enzymes responsible for its cleavage.

Development of Research Tools Based on this compound Pathways

Understanding the biosynthetic pathway of the this compound facilitates the development of novel research tools. The precursor's journey from gene to active peptide involves transcription, translation, and a series of post-translational modifications (PTMs). nih.govsemanticscholar.org Each step in this pathway is a potential target for the development of specific tools.

One key area is the creation of synthetic truncated analogues of the precursor. nih.gov These analogues, which can be synthesized based on the cloned sequence, serve as invaluable tools for probing structure-activity relationships. nih.gov For example, by comparing the antimicrobial and hemolytic activities of the full-length mature peptide with a C-terminally truncated version, researchers can determine the importance of specific domains, such as the "Rana box" cyclic domain, for its biological function. researchgate.net

Another powerful set of tools involves the use of antibodies. Highly specific antibodies can be developed to target different regions of the precursor, such as the signal peptide, the acidic spacer, or the mature peptide. These antibodies can be used in techniques like immunoprecipitation combined with mass spectrometry to isolate and identify the precursor and its various processed forms from complex biological samples. youtube.com This allows for a detailed characterization of the PTMs that occur during biosynthesis and the identification of the enzymes involved. nih.govyoutube.com Such tools are crucial for mapping the intricate cellular signaling and processing pathways that govern the production of ranatuerin-2 (B1576050) peptides.

Challenges in Understanding Full Precursor Biosynthesis and Regulation

Despite advancements, a complete understanding of the this compound's biosynthesis and regulation remains challenging. A significant hurdle is the poor conservation of primary structures for ranatuerin-2 peptides across different frog species. nih.govresearchgate.net This diversity implies that the biosynthetic pathways, including the specific processing enzymes and regulatory mechanisms, may also vary, making it difficult to establish a single, universal model.

The regulation of gene expression itself is complex. Elucidating the specific transcription factors, enhancers, and environmental cues that trigger the expression of the this compound gene is a formidable task. The life of the transcript, from pre-mRNA to its final form, involves multiple tightly coupled processing events like 5' capping, splicing, and 3'-end processing, each of which can be a point of regulation. semanticscholar.org

Finally, a comprehensive mapping of the post-translational modifications (PTMs) that the precursor undergoes is a major challenge. nih.gov Beyond the primary proteolytic cleavage that releases the mature peptide, other modifications such as phosphorylation, ubiquitination, or acetylation could play crucial roles in regulating the precursor's stability, localization, or processing. nih.gov Identifying the full spectrum of these PTMs and the "writer," "eraser," and "reader" proteins that control them is essential for a complete picture of the precursor's lifecycle. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Ranatuerin-2Pb
RPa (analogue)
RPb (analogue)
Ranatuerin-2CHb
Ranatuerin-2ONa
Ranatuerin-2PLx
Brevinins
Temporins
Esculentins

Q & A

Q. How can researchers reliably identify and isolate Ranatuerin-2DR precursor in biological samples?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the precursor based on its molecular weight and fragmentation patterns. Validate isolation purity via nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data to established databases . For tissue-specific isolation, combine laser-capture microdissection with immunoaffinity purification using antibodies validated for cross-reactivity .

Q. What structural features of this compound are critical for its bioactivity?

Methodological Answer: Employ site-directed mutagenesis or chemical modification (e.g., acetylation, phosphorylation) to alter specific residues or domains. Test functional changes using in vitro assays (e.g., receptor-binding assays, enzymatic activity screens). Pair results with molecular dynamics simulations to map structure-activity relationships .

Q. Which experimental models are suitable for preliminary screening of this compound’s biological roles?

Methodological Answer: Use cell-based models (e.g., HEK293T for overexpression, CRISPR-Cas9 knockouts) to assess cellular localization and signaling pathways. For physiological relevance, employ zebrafish embryos for high-throughput toxicity and developmental studies, leveraging their transparency for live imaging .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action across studies be resolved?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to evaluate study heterogeneity (e.g., dosage, model systems). Perform meta-analysis with subgroup stratification (e.g., by species, tissue type) to identify confounding variables. Validate hypotheses through orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. functional cAMP assays) .

Q. What strategies optimize the design of in vivo studies to assess this compound’s therapeutic potential?

Methodological Answer: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing intervals and bioavailability. Incorporate genetic background controls (e.g., C57BL/6 vs. BALB/c mice) to account for strain-specific responses. Include longitudinal biomarkers (e.g., plasma proteomics) to monitor dynamic effects .

Q. How can researchers address gaps in understanding the precursor’s interaction with non-canonical signaling pathways?

Methodological Answer: Apply phosphoproteomics or ubiquitinomics to identify novel post-translational modification sites. Use proximity-dependent biotinylation (BioID) to map interactomes in disease-relevant contexts (e.g., hypoxia, inflammation). Validate candidates via knockout/knockdown followed by rescue experiments .

Q. What computational approaches predict this compound’s stability under varying physiological conditions?

Methodological Answer: Utilize molecular docking to simulate interactions with proteases or pH-sensitive environments. Combine with machine learning models trained on stability data from homologous peptides. Validate predictions via accelerated stability testing (e.g., thermal shift assays, circular dichroism under stress conditions) .

Methodological and Ethical Considerations

Q. How should researchers ensure reproducibility when studying this compound in multi-institutional collaborations?

Methodological Answer: Standardize protocols using platforms like Protocols.io , with detailed SOPs for critical steps (e.g., peptide reconstitution, assay temperatures). Share raw data and analytical pipelines via repositories like Zenodo. Conduct inter-lab validation rounds with blinded samples to minimize bias .

Q. What ethical frameworks apply to studies involving this compound in animal models?

Methodological Answer: Adhere to ARRIVE guidelines for reporting animal experiments, including justification of sample sizes and humane endpoints. For translational studies, consult institutional review boards (IRBs) to balance scientific merit with welfare considerations, particularly in pain or distress models .

Data Analysis and Reporting

Q. How can researchers mitigate false positives in high-throughput screens targeting this compound?

Methodological Answer: Implement stringent false discovery rate (FDR) controls (e.g., Benjamini-Hochberg correction) and orthogonal validation (e.g., siRNA screens followed by small-molecule inhibition). Use randomized block designs to account for plate or batch effects in screening workflows .

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?

Methodological Answer: Fit data to sigmoidal curves using nonlinear regression (e.g., Hill equation). Compare models via Akaike Information Criterion (AIC) to determine best fit. For heterogeneous responses, apply mixed-effects models to account for individual variability .

Tables for Key Methodological Comparisons

Table 1. Advantages and limitations of techniques for this compound isolation.

TechniqueSensitivityThroughputCostKey Applications
HPLC-MSHighModerateHighPurity validation
ImmunoaffinityModerateLowHighTissue-specific isolation
Size-exclusionLowHighLowCrude fractionation

Table 2. Frameworks for evaluating research questions on this compound.

FrameworkComponentsRelevance to Study Design
FINERFeasible, Novel, Ethical, RelevantEnsures translational impact
PICOPopulation, Intervention, Comparison, OutcomeGuides preclinical models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.